Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate
Description
Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate is an organophosphorus compound characterized by a phosphonate ester backbone with three key functional groups: a hydroxyimino (N–OH), methoxycarbonyl (COOCH₃), and methyl substituent. The methoxycarbonyl group enhances electrophilicity at the adjacent carbon, making the compound a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C7H14NO6P |
|---|---|
Molecular Weight |
239.16 g/mol |
IUPAC Name |
methyl (2E)-2-diethoxyphosphoryl-2-hydroxyiminoacetate |
InChI |
InChI=1S/C7H14NO6P/c1-4-13-15(11,14-5-2)6(8-10)7(9)12-3/h10H,4-5H2,1-3H3/b8-6+ |
InChI Key |
NBHGQQPWSMJUEF-SOFGYWHQSA-N |
Isomeric SMILES |
CCOP(=O)(/C(=N/O)/C(=O)OC)OCC |
Canonical SMILES |
CCOP(=O)(C(=NO)C(=O)OC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid,2-(diethoxyphosphinyl)-2-(hydroxyimino)-, methyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of diethyl phosphite with an appropriate oxime derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reaction monitoring can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Acetic acid,2-(diethoxyphosphinyl)-2-(hydroxyimino)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Agricultural Chemicals
One of the primary applications of diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate is in agriculture as an insecticide and herbicide. Its biological activity against pests and weeds makes it valuable in crop protection. Research indicates that the compound can inhibit specific enzyme pathways in target organisms, enhancing its effectiveness as a pesticide.
Table 1: Comparison of Biological Activity
| Compound Name | Application | Biological Activity |
|---|---|---|
| This compound | Insecticide, Herbicide | Significant inhibition of pest growth |
| Other Phosphonates | Varies | Generally lower specificity |
Medicinal Chemistry
In medicinal chemistry, this compound has shown potential as an anti-cancer agent. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways, leading to inhibition or modulation of these processes. This interaction could be leveraged to develop new cancer therapies .
Case Study: Cytotoxicity Testing
A study tested various phosphonates against multiple tumor cell lines, revealing that this compound exhibited moderate cytostatic effects across different cancer types. The results indicated that certain derivatives showed enhanced efficacy against multidrug-resistant cancer cells, suggesting potential for further development .
Interaction Studies
Research into the interaction of this compound with biological targets is ongoing. Its hydroxyimino group may facilitate interactions with enzymes, potentially leading to significant biological effects. Further studies are necessary to elucidate the specific mechanisms and any side effects associated with its use.
Table 2: Potential Mechanisms of Action
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | May inhibit specific metabolic enzymes in pests and cancer cells |
| Nucleophilic Substitution | Can participate in various chemical reactions due to its functional groups |
Mechanism of Action
The mechanism of action of acetic acid,2-(diethoxyphosphinyl)-2-(hydroxyimino)-, methyl ester involves its interaction with specific molecular targets. The diethoxyphosphinyl group can act as a ligand for metal ions, while the hydroxyimino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Electrophilicity: The methoxycarbonyl group in the target compound and Methyl Diethylphosphonoacetate enhances electrophilicity at the α-carbon, facilitating nucleophilic additions (e.g., with amines or thiols) .
- Biological Activity: Compounds like diethyl [(N-acylamino)aminomethyl]phosphonates exhibit pharmacological activity, suggesting the hydroxyimino group in the target compound may similarly interact with biological targets .
- Stability: Phosphonate esters with electron-withdrawing groups (e.g., TROC-amino, cyanomethyl) show resistance to hydrolysis, whereas hydroxyimino groups may introduce pH-dependent tautomerism or degradation .
Nucleophilic Reactions
- Amine Reactivity: Diethyl [(N-acylamino)bromomethyl]phosphonates react with primary amines to form amidoaminals, a property likely shared by the target compound due to its electrophilic α-carbon .
- Quaternization: Diethyl [(N,N-dimethylamino)cyanomethyl]phosphonate undergoes N-methylation to form quaternary ammonium salts, a pathway that could be replicated if the hydroxyimino group in the target compound is protonated or alkylated .
Acid/Base-Mediated Transformations
- Phosphorus–Carbon Bond Cleavage: Analogous compounds like diethyl (diethoxymethyl)phosphonate undergo P–C bond cleavage under acidic conditions, yielding diethyl phosphite and formate esters.
- Oxidation: Thioether-containing phosphonates (e.g., diethyl ([1,3]-dithian-2-yl)phosphonate) are oxidized to sulfones, whereas the hydroxyimino group may undergo oxidation to a nitroso derivative .
Spectroscopic and Analytical Data
- 31P NMR: Diethyl phosphonates typically exhibit 31P chemical shifts between 20–30 ppm. Substituents like hydroxyimino may deshield the phosphorus atom, shifting the signal upfield .
- Stability in Synthesis: The target compound’s synthesis may parallel methods for diethyl (amino(4-methoxyphenyl)methyl)phosphonate, involving condensation of aldehydes with diethyl phosphite under acidic or basic conditions .
Biological Activity
Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (CAS No. 106052-18-0) is a phosphonate compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound is characterized by its unique structure, which includes a hydroxyimino group and a methoxycarbonyl moiety, contributing to its potential pharmacological properties.
- Molecular Formula : C7H14NO6P
- Molecular Weight : 239.16 g/mol
- Synonyms : Diethyl(hydroxyimino-methoxycarbonyl)phosphonate, methyl 2-diethoxyphosphoryl-2-hydroxyiminoacetate
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing several key effects:
- Antiviral Activity : Similar to other phosphonates, this compound exhibits antiviral properties. Research indicates that phosphonates can inhibit viral replication by interfering with viral polymerases, a mechanism that may also apply to this compound .
- Cytostatic Effects : The compound has shown cytostatic activity, which refers to its ability to inhibit cell growth and proliferation. This effect is significant for potential applications in cancer therapeutics, where controlling cell division is crucial .
- Immunomodulatory Properties : Studies suggest that this compound may modulate immune responses, enhancing the body's ability to fight infections or tumors .
- Antiparasitic Activity : Some phosphonates are known for their antiparasitic effects, and there is potential for this compound to exhibit similar properties against various parasitic infections .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes that are crucial for pathogen survival or replication. For instance, it could inhibit viral polymerases or other critical metabolic enzymes in parasites .
- Cellular Uptake and Bioavailability : The presence of polar phosphonic acid functionality often limits cellular permeability; thus, the development of prodrugs or formulations that enhance bioavailability is essential for maximizing therapeutic efficacy .
Case Studies and Research Findings
Several studies have explored the biological activity of phosphonates similar to this compound:
- Antiviral Studies : Research on acyclic nucleoside phosphonates has demonstrated strong antiviral activity against DNA viruses such as cytomegalovirus and hepatitis B virus. These findings suggest that this compound could be effective against similar viral targets .
- Cytotoxicity Assays : In vitro assays have shown that compounds with similar structures can induce cytotoxic effects in various cancer cell lines, providing a basis for further investigation into the anticancer potential of this compound .
Data Table
Q & A
Q. What are the recommended synthetic routes for Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate, and how can reaction yields be optimized?
The synthesis of this phosphonate derivative can be approached via diazotransfer reactions or alkylation of phosphonate intermediates. A robust method involves using p-acetamidobenzenesulfonyl azide for diazotransfer to generate α-diazo-β-ketophosphonates, followed by hydroxylamine trapping to introduce the hydroxyimino group . For alkylation, microwave-assisted solventless conditions (e.g., with diethyl ethoxycarbonylmethylphosphonate) enhance reaction efficiency and reduce side products . Yield optimization requires strict control of stoichiometry (e.g., 1.2 equiv. of base) and purification via flash chromatography (e.g., EtOAC/MeOH gradients) .
Q. How can 31P NMR spectroscopy be utilized to confirm the structural integrity of this compound?
31P NMR is critical for verifying phosphorus-containing functional groups. The phosphonate moiety typically resonates between δ 15–25 ppm , with coupling patterns (e.g., splitting due to adjacent protons) confirming substituent connectivity. For example, diethyl phosphonate derivatives show one-bond coupling constants (~650–700 Hz) to adjacent methylene groups, while hydroxyimino groups may deshield the phosphorus signal slightly. Cross-validation with 1H NMR (e.g., ethyl group triplets at δ 1.2–1.4 ppm) ensures structural accuracy .
Q. What safety protocols are essential when handling air-sensitive phosphonate intermediates?
Air- or moisture-sensitive derivatives (e.g., diazo precursors) require inert atmospheres (N2/Ar), anhydrous solvents, and glassware dried at 120°C. Use septum-sealed flasks for reagent transfers and monitor exothermic reactions (e.g., diazotransfer) with cooling baths. Contaminated glassware must be deactivated with 10% sodium hydroxide before disposal to neutralize reactive intermediates .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in transition-metal-free coupling reactions?
Under base-promoted conditions, the phosphonate acts as a nucleophile, with the hydroxyimino group stabilizing transient intermediates via resonance. For example, in aryl halide activation , the phosphonate’s α-carbon attacks electrophilic aryl radicals generated via single-electron transfer (SET) mechanisms. The methoxycarbonyl group enhances electrophilicity, facilitating C–P bond formation without metal catalysts . Computational studies (DFT) can model charge distribution to predict regioselectivity .
Q. How should researchers address discrepancies in purity assessments between chromatographic and spectroscopic methods?
Conflicting purity data (e.g., GC vs. NMR) may arise from volatile impurities or solvent residues. Resolve this by:
- Multi-modal analysis : Combine GC (for volatiles), 31P NMR (phosphorus-specific signals), and LC-MS (non-volatile byproducts).
- Calibration with authentic standards : Use retention times (GC) and chemical shifts (NMR) from synthesized controls .
- Distillation : Isolate fractions (e.g., b.p. 94–95°C/21 mmHg) to remove co-eluting impurities .
Q. What strategies are effective for minimizing side reactions during the alkylation of phosphonate intermediates?
Alkylation of diethyl (hydroxymethyl)phosphonate often competes with elimination or hydrolysis. Mitigation strategies include:
- Trichloroacetimidate reagents : These electrophiles (e.g., 4-methoxybenzyl-2,2,2-trichloroacetimidate) enable benzylation under mild acidic conditions, avoiding base-induced side reactions .
- Low-temperature protocols : Conduct reactions at –20°C to suppress thermal decomposition of diazo intermediates .
Q. How can solventless or microwave-assisted conditions improve the sustainability of phosphonate synthesis?
Microwave irradiation reduces reaction times (e.g., from 24 h to 30 min) and eliminates solvent waste. For example, Kabachnik–Fields reactions under solventless conditions achieve >85% yields by enhancing molecular collisions and minimizing hydrolysis . Energy efficiency is further improved using recyclable catalysts (e.g., silica-supported bases) .
Q. What computational or experimental approaches validate the tautomeric forms of hydroxyimino-containing phosphonates?
Tautomerism between hydroxyimino (N–OH) and nitroso (N=O) forms can be studied via:
- Variable-temperature NMR : Monitor chemical shift changes (e.g., δ 10–12 ppm for N–OH protons) to identify dominant tautomers.
- IR spectroscopy : Detect N–O stretching vibrations (~950 cm⁻¹) and O–H stretches (~3300 cm⁻¹) .
- X-ray crystallography : Resolve bond lengths (e.g., N–O vs. N–C) to confirm tautomeric preference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
